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2,2,4-trimethyl-3,7-dihydro-1H-quinoline
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Overview
Description
2,2,4-trimethyl-3,7-dihydro-1H-quinoline is a heterocyclic compound with significant importance in various fields, including medicinal chemistry and industrial applications. This compound is known for its unique structure, which includes a quinoline ring system substituted with three methyl groups. It is often used as an antioxidant in rubber and latex products due to its ability to inhibit oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-3,7-dihydro-1H-quinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. One common method employs a metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the yield and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where aniline and acetone are reacted in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction mixture is then subjected to distillation to purify the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-3,7-dihydro-1H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The methyl groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "2,2,4-trimethyl-3,7-dihydro-1H-quinoline":
1. Synthesis and Derivatives
- A study details the design and synthesis of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1 .
- The synthesis involves electrophilic reagents acting on hydrogen atoms or the secondary amino group of the dihydroquinoline cycle, as well as on the thiocarbonyl group .
- Specific derivatives, such as N-acyl-[1,2]dithiolo[3,4-c]quinoline-1-thiones, are synthesized by reacting dithioloquinolines with carbonyl chlorides .
- The pyrrole-1,2-dione fragment can be annelated via the Stolle reaction using oxalyl chloride on dithioloquinoline to synthesize pyrrolo[3,2,1-ij]quinoline-1,2-dione .
2. Biological Activity
- Some dithiolo[3,4-c]quinoline derivatives demonstrate inhibitory activity against kinases, with compound 2q showing high activity against JAK3 and cRAF[Y340D][Y341D] .
- 1,2,4-Triazoles and their fused heterocyclic derivatives, including quinoline-based compounds, possess a wide range of bioactivities, such as antifungal and apoptotic activities .
- Quinolone-triazole hybrids have been evaluated for antibacterial, DNA gyrase, and topoisomerase IV inhibitory activities .
3. Quinoline-Quinazolinone Synthesis
- A method has been developed for the one-pot synthesis of quinoline-appended quinazolinones from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-TSA as a reagent .
- This one-pot reaction simultaneously forms both the quinoline and quinazolinone rings in the products .
4. Related Compounds and their Applications
- 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a compound with a related structure .
- Oligomers of 1,2-dihydro-2,2,4-trimethylquinoline exist .
- 2,2,4-Trimethylpentane is metabolized by the cytochrome p450 system . It is also used in polymers, hydraulic fluids, lubricants, greases, and metal working fluids .
5. Case Studies and Data Tables
- The search results provide some data regarding the activity of specific compounds against kinases and bacterial/fungal strains, but do not contain comprehensive data tables or extensive case studies .
- One study optimizes shape complementarity to discover potent BCL6 inhibitors, using tricyclic quinolinones .
Mechanism of Action
The mechanism by which 2,2,4-trimethyl-3,7-dihydro-1H-quinoline exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This compound interacts with molecular targets such as lipid peroxides and reactive oxygen species, inhibiting their harmful effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar antioxidant properties.
2,4-dimethylquinoline: A related compound with different substitution patterns on the quinoline ring.
1,2-dihydro-2,2,4-trimethylquinoline: A closely related compound with similar chemical properties
Uniqueness
2,2,4-trimethyl-3,7-dihydro-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as an effective antioxidant in various industrial applications sets it apart from other similar compounds .
Biological Activity
2,2,4-Trimethyl-3,7-dihydro-1H-quinoline is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H15N
- Molecular Weight : 173.25 g/mol
- IUPAC Name : 2,2,4-trimethyl-3,7-dihydroquinoline
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and protect cellular components from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Potential
Several studies have investigated the anticancer effects of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For example, a study reported that at concentrations of 10 µM to 25 µM, the compound reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines significantly . The growth inhibitory concentration (GI50) values were calculated to assess potency against these cancer types.
Cell Line | GI50 (µM) |
---|---|
MCF-7 | 15 |
PC-3 | 10 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cancer cell signaling pathways. For instance, it demonstrated IC50 values ranging from 0.25 µM to 0.78 µM against various kinases such as JAK3 and NPM1-ALK .
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Study on Anticancer Activity
A notable study evaluated the anticancer activity of various quinoline derivatives, including this compound. The results indicated that this compound exhibited a moderate to high level of cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal fibroblast cells (MRC-5) .
Antioxidant Evaluation
Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound, indicating its potential use as a natural antioxidant .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,2,4-trimethyl-3,7-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4,6-7,13H,5,8H2,1-3H3 |
InChI Key |
BSOKQMCXEUUFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CCC=C2NC(C1)(C)C |
Origin of Product |
United States |
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